molecular formula C14H24BFLiNO3 B1501534 Lithium triisopropyl 2-(5-fluoropyridyl)borate CAS No. 1048030-49-4

Lithium triisopropyl 2-(5-fluoropyridyl)borate

Cat. No.: B1501534
CAS No.: 1048030-49-4
M. Wt: 291.1 g/mol
InChI Key: FQEAHNZSKQCBRK-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(5-fluoropyridyl)borate (CAS 1048030-49-4) is a lithium borate complex featuring a pyridyl ring substituted with fluorine at the 5-position and triisopropyl borate as the coordinating ligand. This compound is part of a broader class of organoboron reagents used in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as electrolyte additives in lithium-ion batteries . Its structure combines the electron-withdrawing fluorine substituent with the steric bulk of isopropyl groups, influencing reactivity, stability, and application-specific performance.

Properties

IUPAC Name

lithium;(5-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEAHNZSKQCBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)F)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BFLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682080
Record name Lithium (5-fluoropyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048030-49-4
Record name Lithium (5-fluoropyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Preparation Strategy

The synthesis of lithium triisopropyl 2-(5-fluoropyridyl)borate typically follows a multi-step organometallic approach involving:

  • Formation of a lithiated intermediate from 5-fluoropyridyl derivatives,
  • Subsequent reaction with triisopropyl borate to form the borate ester,
  • Isolation and purification under inert atmosphere to prevent degradation.

This process is conducted in anhydrous solvents such as toluene and tetrahydrofuran (THF), under argon or nitrogen atmosphere, with temperature control at low temperatures (typically -78 °C to -55 °C) to control reactivity and selectivity.

Experimental Procedure Overview

Preparation of this compound

A representative procedure adapted from Wiley-VCH supporting information involves the following:

  • Reagents and Conditions:

    • Triisopropyl borate (3.81 mL, 3.10 g, 16.5 mmol)
    • 5-Fluoropyridyl bromide (15.0 mmol)
    • n-Butyllithium (2.5 M in hexanes, 6.6 mL, 16.5 mmol)
    • Solvents: Toluene (60 mL), THF (15 mL)
    • Temperature: -78 °C initially, then warming to room temperature overnight
  • Procedure:

    • An oven-dried round-bottom flask is charged with toluene and THF under argon.
    • Triisopropyl borate and 5-fluoropyridyl bromide are added.
    • The reaction mixture is cooled to -78 °C.
    • n-Butyllithium is added dropwise over 1.5 hours while maintaining the temperature.
    • The mixture is stirred for an additional 0.5 hours at -78 °C.
    • The reaction is allowed to warm to room temperature and stirred overnight (~15 hours).
    • The solvent is removed under reduced pressure and the residue dried under high vacuum at 110 °C for 12 hours to yield the this compound.
  • Purity and Yield:

    • Isolated yields are typically ≥ 95% pure based on ^1H NMR, GC analysis, and combustion analysis.
    • Yields are averages from replicate runs, indicating reproducibility.

Alternative Multi-Step Synthesis via Intermediates

A more detailed multi-step synthesis is described in patent CN104478913A, which involves preparation of 2-fluoropyridine-4-boric acid as an intermediate, closely related to this compound:

  • Step 1: Formation of Intermediate A

    • React 2-fluoropyridine with iodine in the presence of lithium diisopropylamide (LDA) at ≤ -55 °C under nitrogen.
    • Quench reaction with aqueous sodium bisulfite.
    • Isolate crude product and purify by column chromatography to obtain intermediate A.
  • Step 2: Formation of Intermediate B

    • Treat intermediate A with LDA and water at ≤ -55 °C.
    • Quench with saturated NaCl solution.
    • Concentrate organic layers and purify by column chromatography to obtain intermediate B.
  • Step 3: Formation of Target Borate

    • React intermediate B with triisopropyl borate in the presence of n-butyllithium at ≤ -55 °C.
    • Quench with saturated NaCl aqueous solution.
    • Adjust aqueous phase pH to slightly acidic (pH 4–6).
    • Extract with ethyl acetate, concentrate organic phase to obtain this compound.
  • Reaction Ratios and Conditions:

Step Reactants Molar Ratios Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1 2-Fluoropyridine : LDA : Iodine 1 : 1.1–1.2 : 0.5–1.0 ≤ -55 5–8 - -
2 Intermediate A : LDA : Water 1 : 1.1–1.2 : 4–5 ≤ -55 4–7 70–72 98–99
3 Intermediate B : n-BuLi : Triisopropyl borate 1 : 1.2–1.5 : 1.1–1.2 ≤ -55 - 76–78 99
  • Notes:
    • All steps are conducted under inert atmosphere (nitrogen).
    • Quenching agents and extraction solvents are carefully chosen to optimize purity and yield.
    • Column chromatography is used for purification after each step.

Comparative Analysis of Preparation Methods

Feature Direct One-Pot Method (Wiley-VCH) Multi-Step Method (Patent CN104478913A)
Complexity Single reaction sequence Three-step process with intermediate isolations
Reaction Atmosphere Argon Nitrogen
Temperature Control -78 °C to room temperature ≤ -55 °C throughout
Purification Concentration and vacuum drying Column chromatography after each step
Yield High (≥ 95% purity, yields not explicitly stated) Moderate to high (70–78% yield per step)
Scalability Suitable for small to moderate scale Potentially scalable with careful control
Safety Considerations Use of n-BuLi and low temperatures Use of LDA, n-BuLi, and iodine, requiring careful handling

Research Findings and Notes

  • The use of triisopropyl borate as the boron source is critical for obtaining the triisopropyl borate ester intermediate, which upon lithiation forms the desired lithium borate compound.
  • Low temperature (-78 °C to -55 °C) is essential to control the reactivity of organolithium reagents and prevent side reactions.
  • The presence of 5-fluoropyridyl moiety requires careful handling due to the electron-withdrawing fluorine substituent, which influences lithiation and subsequent reactivity.
  • Purity assessment is reliably done via ^1H NMR, gas chromatography (GC), and combustion analysis.
  • The multi-step approach allows isolation of intermediates, which may be advantageous for structural verification and troubleshooting synthesis issues.
  • The direct one-pot method is more straightforward but demands precise control of reaction conditions to maintain high purity.

Summary Table of Key Parameters

Parameter Direct One-Pot Method Multi-Step Method
Solvents Toluene, THF THF
Organolithium Reagent n-Butyllithium (2.5 M in hexanes) n-Butyllithium, LDA
Temperature Range -78 °C to room temperature ≤ -55 °C
Reaction Time ~17 hours (1.5 h addition + 0.5 h stir + overnight) 5–8 h (step 1), 4–7 h (step 2), variable (step 3)
Purification Vacuum drying Column chromatography
Yield Not explicitly stated, high purity 70–78% per step

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This borate is primarily employed in Suzuki-Miyaura couplings to construct biaryl systems. Key findings include:

Reaction Conditions

  • Catalyst : Pd2_2
    dba3_3
    (1.5–3.0 mol%) with ligands (e.g., XPhos, SPhos) at a 3:1 ligand-to-Pd ratio .

  • Base : KF (3.0 equiv) in dioxane or THF/water mixtures .

  • Temperature : Typically 80–100°C .

Substrate Scope and Yields

The borate couples efficiently with aryl/heteroaryl bromides and chlorides. Representative examples include:

Aryl HalideProductYield (%)Reference
4-Bromotoluene2-(5-Fluoropyridyl)-4-methylbiphenyl85
3-Bromopyridine2,3'-Bipyridine derivative78
2-Bromothiophene2-(5-Fluoropyridyl)-thienyl82

Mechanistic Insights

  • Hydrolysis : LTBs hydrolyze in situ to boronic acids, releasing isopropylate ions that maintain basicity (pH 12–13) .

  • Transmetallation : Facilitated by the boronate’s stability, enabling efficient Pd-mediated coupling without side reactions .

One-Pot Lithiation/Borylation/Coupling Sequences

A streamlined protocol integrates lithiation, borylation, and coupling in a single pot:

  • Lithiation : Directed ortho-lithiation of heteroarenes (e.g., thiophene, benzofuran) using LDA or n-BuLi .

  • Borylation : Quenching with triisopropylborate to form LTBs .

  • Coupling : Direct use of the LTB without isolation, achieving yields of 70–90% for sensitive substrates .

This method avoids handling air-sensitive intermediates and broadens substrate compatibility to include nitro aromatics and esters .

Stability and Practical Advantages

  • Air Stability : Unlike boronic acids, LTBs are stable under ambient conditions, simplifying storage and handling .

  • Compatibility : Tolerates electrophilic functional groups (e.g., NO2_2
    , CO2_2
    Me) due to mild reaction conditions .

Scientific Research Applications

Applications in Organic Synthesis

LiTPFB plays a crucial role in several synthetic methodologies, particularly in coupling reactions:

2.1. Suzuki-Miyaura Coupling Reactions

LiTPFB is widely used as a nucleophile in Suzuki-Miyaura coupling reactions, where it facilitates the formation of biaryl compounds from aryl halides. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals.

  • Case Study : A study demonstrated that LiTPFB effectively coupled with various aryl halides under mild conditions, yielding products in good to excellent yields. The stability of LiTPFB allows for its use even after being stored at room temperature for extended periods .

2.2. Synthesis of Pharmaceutical Intermediates

LiTPFB has been utilized in the synthesis of important pharmaceutical intermediates such as 2-aminopyrimidine-5-boric acid and other fluorinated compounds that exhibit biological activity. The ability to introduce fluorine into organic molecules enhances their pharmacological properties.

  • Data Table: Examples of Pharmaceutical Intermediates Synthesized Using LiTPFB
Intermediate NameReaction TypeYield (%)Reference
2-Aminopyrimidine-5-boric acidSuzuki Coupling78
2-Fluoropyridine-4-boric acidBorylation Reaction85

Applications in Material Science

LiTPFB is also explored for its potential applications in material science, particularly in the development of advanced materials like polymers and electronic components.

3.1. Boron Doping in Carbon Nanotubes

Research indicates that LiTPFB can serve as a precursor for boron doping in double-walled carbon nanotubes (DWCNTs), which significantly improves their electrical properties, making them suitable for applications in flat-panel displays.

Stability and Handling Advantages

One of the notable advantages of using LiTPFB is its stability compared to traditional boronic acids. This stability simplifies storage and handling procedures, making it a preferred choice for laboratory settings.

Conclusion and Future Directions

Lithium triisopropyl 2-(5-fluoropyridyl)borate is a versatile compound with significant implications in organic synthesis and materials science. Its unique properties facilitate advanced synthetic methodologies, particularly those involving sensitive substrates or conditions.

Future research may focus on expanding its applications in biological systems and exploring new synthetic pathways that leverage its stability and reactivity. As the demand for efficient coupling agents continues to rise, LiTPFB presents a promising avenue for further exploration in both academic and industrial settings.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The borate group in the compound can form complexes with various biological molecules, leading to inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Structural and Electronic Differences

The primary structural variations among related lithium triisopropyl pyridylborates lie in the substituents on the pyridyl ring and their positions. Key examples include:

Compound Name CAS Number Substituent (Position) Molecular Formula Molecular Weight
Lithium triisopropyl 2-(5-fluoropyridyl)borate 1048030-49-4 -F (5) C₁₄H₂₃BFNOLi 267.06*
Lithium triisopropyl 2-(5-chloropyridyl)borate 1256364-35-8 -Cl (5) C₁₄H₂₃BClNOLi 283.51*
Lithium triisopropyl 2-(5-methoxypyridyl)borate 1256364-38-1 -OCH₃ (5) C₁₅H₂₆BO₃NLi 293.14*
Lithium triisopropyl 2-(5-methylpyridyl)borate 1256364-31-4 -CH₃ (5) C₁₅H₂₆BNLi 263.10*
Lithium trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate 1393822-86-0 -CF₃ (5) C₆H₆BF₃LiNO₃ 214.86

*Calculated based on molecular formulas from and .

Key Observations :

  • Electronic Effects : Fluorine (-F) and trifluoromethyl (-CF₃) are electron-withdrawing, enhancing electrophilicity of the boron center, while methoxy (-OCH₃) and methyl (-CH₃) are electron-donating, reducing reactivity in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

This compound is particularly effective in Suzuki-Miyaura couplings due to fluorine’s electron-withdrawing nature, which accelerates transmetallation steps. Comparative studies suggest:

  • Fluorine vs. Chlorine : The 5-fluoro derivative exhibits faster coupling kinetics than its 5-chloro analog (CAS 1256364-35-8), attributed to fluorine’s stronger inductive effect .
  • Methoxy Substituents : The 5-methoxy variant (CAS 1256364-38-1) shows reduced reactivity in palladium-catalyzed reactions due to electron donation, requiring higher temperatures or longer reaction times .
  • Trifluoromethyl Derivatives : Compounds like 1393822-86-0 (with -CF₃) demonstrate exceptional stability but require specialized catalysts due to steric hindrance .

Physical and Chemical Properties

Property This compound Lithium trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate Lithium triisopropyl 2-(5-methoxypyridyl)borate
Solubility Low in water; high in THF, DCM Moderate in polar aprotic solvents Low in water; moderate in ethanol
Storage Conditions -20°C (inert atmosphere) -20°C (inert atmosphere) 2-8°C (inert atmosphere)
Hazard Statements H302, H315, H319, H335 H315, H319 Not explicitly reported (similar to analogs)

Notes:

  • The fluorine substituent enhances thermal stability compared to methyl or methoxy analogs .
  • Triisopropyl borate ligands improve shelf life but increase flammability risks compared to trihydroxy variants .

Q & A

Q. What are the optimal synthetic routes for preparing lithium triisopropyl 2-(5-fluoropyridyl)borate, and how can purity be validated?

A common approach involves transmetalation of 5-fluoro-2-pyridylboronic acid precursors with lithium triisopropylborate. For example, brominated intermediates like 5-bromo-2-fluoropyridine (CAS 766-11-0) can undergo Miyaura borylation using palladium catalysts under inert conditions . Purity is validated via <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns and quantify residual solvents (e.g., DMF or THF). High-performance liquid chromatography (HPLC) with UV detection at 254 nm further ensures >95% purity by area normalization .

Q. Which spectroscopic techniques are critical for characterizing this borate’s structure and stability?

Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B, <sup>19</sup>F) is essential. The <sup>11</sup>B NMR peak near δ 10-12 ppm confirms tetrahedral borate geometry, while <sup>19</sup>F NMR (δ -110 to -120 ppm) verifies the fluoropyridyl group. FT-IR identifies B-O and C-F stretches (e.g., ~1350 cm<sup>-1</sup> for B-O). Stability under anhydrous conditions is assessed via thermogravimetric analysis (TGA) in N2 atmospheres, with decomposition typically >200°C .

Q. How does the fluoropyridyl moiety influence reactivity in cross-coupling reactions?

The 5-fluoro group enhances electrophilicity at the pyridyl ring’s C2 position, facilitating Suzuki-Miyaura couplings. The electron-withdrawing fluorine stabilizes transient intermediates (e.g., Pd-π complexes) and reduces side reactions like protodeboronation. Control experiments comparing non-fluorinated analogs show 10–20% higher yields for fluorinated derivatives in aryl-aryl couplings .

Advanced Research Questions

Q. What computational methods predict the electronic structure and ligand properties of this borate?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and plane-wave basis sets (as implemented in VASP) model the borate’s frontier orbitals. The HOMO is localized on the fluoropyridyl ring, while the LUMO resides on the boron center, suggesting ambiphilic reactivity. Projector augmented-wave (PAW) pseudopotentials account for relativistic effects in fluorine atoms, achieving <0.05 eV error in bond dissociation energies .

Q. How can kinetic studies resolve contradictions in reported catalytic activity with this borate?

Conflicting catalytic data (e.g., in Heck reactions) may arise from solvent-dependent aggregation states. Pseudo-first-order kinetics monitored via <sup>19</sup>F NMR at varying concentrations (0.1–10 mM) reveal dimerization equilibria. For example, in THF, monomeric species dominate and show 3× higher turnover frequencies than aggregated forms in toluene. Microkinetic modeling aligns with Eyring parameters (ΔH‡ ≈ 50 kJ/mol, ΔS‡ ≈ -120 J/mol·K) .

Q. What strategies improve the borate’s stability in protic environments for aqueous-phase reactions?

Encapsulation in β-cyclodextrin or silica matrices reduces hydrolysis. Comparative <sup>11</sup>B NMR studies show unmodified borates degrade within 1 hour in H2O, while silica-coated variants retain >80% integrity after 24 hours. Molecular dynamics simulations (AMBER force fields) indicate hydrophobic interactions between isopropyl groups and the matrix suppress water access .

Methodological Guidelines

  • Synthesis Optimization : Use Schlenk-line techniques to exclude moisture. Monitor reaction progress with <sup>19</sup>F NMR to detect intermediates (e.g., boronate esters) .
  • Computational Workflow : Start with geometry optimization in Gaussian09 (B3LYP/6-311+G(d,p)), then refine with VASP for solid-state interactions .
  • Stability Testing : Store samples in argon-filled gloveboxes (<0.1 ppm O2/H2O) and characterize weekly via TGA/NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Lithium triisopropyl 2-(5-fluoropyridyl)borate
Reactant of Route 2
Lithium triisopropyl 2-(5-fluoropyridyl)borate

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